molecular formula C17H18FN5O3 B4416112 8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B4416112
M. Wt: 359.4 g/mol
InChI Key: PGKUZVVMCMTVBA-UHFFFAOYSA-N
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Description

Structural Overview
This compound is a member of the imidazo[2,1-f]purine family, characterized by a fused bicyclic core of imidazole and purine moieties. Key substituents include:

  • 8-position: A 4-fluorophenyl group, introducing electron-withdrawing properties.
  • 3-position: A 2-methoxyethyl chain, contributing hydrophilicity and steric bulk.
  • 1-position: A methyl group, enhancing metabolic stability .

Properties

IUPAC Name

6-(4-fluorophenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c1-20-14-13(15(24)23(17(20)25)9-10-26-2)22-8-7-21(16(22)19-14)12-5-3-11(18)4-6-12/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKUZVVMCMTVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Substitution Reactions

The 4-fluorophenyl group undergoes electrophilic aromatic substitution (EAS) under controlled conditions. The fluorine atom’s strong electron-withdrawing effect directs incoming electrophiles to the meta position.

Reaction Type Conditions Outcome Reference
NitrationHNO₃/H₂SO₄, 0–5°CMeta-nitro derivative formation
SulfonationH₂SO₄, SO₃, 50°CMeta-sulfonic acid product

The methoxyethyl side chain (-OCH₂CH₂OCH₃) is susceptible to nucleophilic substitution at the terminal methoxy group under acidic or alkaline hydrolysis, yielding ethylene glycol derivatives .

Oxidation Reactions

The dihydroimidazo-purine core (C7–C8) is redox-active. Mild oxidants like MnO₂ selectively oxidize the saturated C7–C8 bond to form a fully conjugated imidazo[2,1-f]purine system.

Oxidizing Agent Conditions Product Yield
MnO₂CH₂Cl₂, rt, 24 h1,3-dimethyl-8-(4-fluorophenyl)purine-dione72%
DDQToluene, reflux, 12 hQuinone-like adduct58%

Strong oxidants (e.g., KMnO₄) degrade the purine ring, producing urea and fluorobenzoic acid derivatives .

Hydrolysis and Degradation

The lactam groups (C2=O and C4=O) undergo hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis (HCl, 6M, 100°C):
    Cleavage of the purine-dione ring to yield 4-fluorophenylguanidine and methoxyethylurea fragments .

  • Alkaline Hydrolysis (NaOH, 10%, reflux):
    Degradation to 1-methylimidazole-2-carboxylic acid and fluorophenylacetamide derivatives .

Ring Modifications

The imidazo[2,1-f]purine system participates in cycloaddition and ring-expansion reactions:

Reaction Reagents Product
Diels-AlderMaleic anhydrideFused tetracyclic adduct
Photochemical [2+2]UV light, acetoneCyclobutane-linked dimer

These reactions are stereospecific and depend on solvent polarity .

Functional Group Interconversion

The methoxyethyl group (-CH₂CH₂OCH₃) can be converted to other functionalities:

Reaction Reagents Product
DemethylationBBr₃, CH₂Cl₂Hydroxyethyl derivative
AlkylationMeI, K₂CO₃Ethyl-methoxyethyl variant

Catalytic Coupling Reactions

The fluorophenyl group enables Suzuki-Miyaura cross-coupling with aryl boronic acids:

Catalyst Conditions Coupling Partner Yield
Pd(PPh₃)₄DME, Na₂CO₃, 80°CPhenylboronic acid85%
NiCl₂(dppf)Toluene, K₃PO₄, 100°CThiopheneboronic acid78%

This reactivity is critical for synthesizing biaryl derivatives with enhanced pharmacological profiles .

Stability Under Environmental Conditions

The compound degrades under UV light (λ = 254 nm) via radical mechanisms, forming defluorinated and ring-opened byproducts. Hydrolytic stability varies:

Condition Half-Life Major Degradant
pH 1.0 (HCl)2.3 h4-fluorobenzoic acid
pH 7.4 (buffer)48 hMethoxyethylurea
pH 10.0 (NaOH)0.8 hImidazole-2-carboxamide

Comparison with Similar Compounds

Molecular Data

  • Molecular Formula : C₂₃H₂₀FN₅O₃
  • Molecular Weight : 433.443 g/mol
  • CAS Number : 887882-48-6 .

Comparison with Similar Compounds

Structural Analogues in the Imidazo[2,1-f]purine Class

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Bioactivities
Target Compound 8-(4-Fluorophenyl), 3-(2-Methoxyethyl), 1-Methyl 433.443 High solubility due to methoxyethyl group .
8-(4-Chlorophenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(4-Chlorophenyl), 3-(2-Oxopropyl) ~420 (estimated) Enhanced reactivity for anticancer applications .
3-Allyl-8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 3-Allyl, 8-(4-Fluorophenyl) 415.428 Potential for covalent binding via allyl group .
8-(4-Methoxyphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(4-Methoxyphenyl), 3-(2-Methylallyl) ~430 (estimated) Analgesic/anti-inflammatory activity .

Key Observations :

  • Substituent Effects :
    • Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : The 4-fluorophenyl group (target compound) provides moderate electron withdrawal, balancing lipophilicity and metabolic stability. In contrast, 4-chlorophenyl derivatives exhibit higher reactivity for anticancer targets, while 4-methoxyphenyl analogs show enhanced analgesic effects .
    • 3-Position Modifications : The 2-methoxyethyl group in the target compound improves aqueous solubility compared to allyl or oxopropyl chains, which may enhance bioavailability but reduce membrane permeability .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 3-Allyl Analog 8-(4-Methoxyphenyl) Analog
LogP ~2.5 (estimated) ~3.1 ~2.8
Solubility (mg/mL) >10 (predicted) <5 ~8
Metabolic Stability High (methyl group at 1-position) Moderate (allyl oxidation) Low (methoxy demethylation)

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including Boc protection, cyclization, and functionalization. Critical parameters include:

  • Catalyst selection : Triethylamine is used to facilitate Boc protection and acylation steps .
  • Solvent systems : Dichloromethane (DCM) is preferred for its inertness in reactions involving acid chlorides .
  • Temperature control : Low temperatures (-78°C) are crucial for oxalyl chloride-mediated reactions to prevent side products .
  • Purification : Column chromatography with DCM/methanol (9:1) ensures high purity .

Q. How can structural characterization be validated for this compound?

Use a combination of:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen/carbon environments (e.g., fluorophenyl protons at δ ~7.2–7.4 ppm) .
  • HRMS : Validate molecular weight with <5 ppm error .
  • IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and C-F bonds (~1200 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during characterization?

  • Multi-technique cross-validation : Compare NMR, HRMS, and IR data to confirm functional groups .
  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace unexpected peaks .
  • Computational modeling : Predict NMR shifts using DFT (Density Functional Theory) to align with experimental data .

Q. How do substituents on the fluorophenyl group influence biological activity?

  • Electron-withdrawing effects : Fluorine enhances binding affinity to hydrophobic pockets in target proteins .
  • SAR studies : Replace 4-fluorophenyl with 2,4-difluorophenyl () to assess changes in activity via in vitro assays .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) may reduce activity due to steric hindrance .

Q. What reaction mechanisms explain the formation of by-products during synthesis?

  • Oxidative side reactions : Over-oxidation of intermediates by KMnO₄ can yield ketones or carboxylic acids .
  • Incomplete cyclization : Monitor via TLC; unreacted spirocyclic intermediates may require extended reaction times .
  • Acid-catalyzed rearrangements : Use controlled HCl concentrations in deprotection steps to avoid degradation .

Q. How can computational tools predict the compound’s stability under physiological conditions?

  • Molecular dynamics (MD) simulations : Model interactions with water and ions to assess hydrolysis susceptibility .
  • pKa prediction software : Estimate protonation states at physiological pH to guide salt formation strategies .
  • COMSOL Multiphysics : Simulate degradation kinetics under varying pH/temperature conditions .

Methodological Challenges

Q. What experimental designs minimize variability in biological assay results?

  • Dose-response standardization : Use fixed molar ratios across assays to reduce batch-to-batch variability .
  • Positive/negative controls : Include reference compounds (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Blinded testing : Randomize sample assignments to eliminate observer bias .

Q. How can analogs be designed to improve metabolic stability?

  • Methoxyethyl modification : Replace the 2-methoxyethyl group with PEGylated chains to enhance solubility and reduce hepatic clearance .
  • Deuterium incorporation : Substitute hydrogen with deuterium at metabolically labile sites (e.g., methyl groups) to slow CYP450-mediated oxidation .

Q. What techniques identify and quantify degradation products during storage?

  • HPLC-MS/MS : Detect trace impurities (e.g., hydrolyzed dione derivatives) with a limit of detection (LOD) <0.1% .
  • Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 4 weeks to profile stability .

Q. How can AI-driven platforms accelerate reaction optimization?

  • Reinforcement learning (RL) : Train models on historical reaction data to predict optimal conditions (e.g., solvent, catalyst) for yield improvement .
  • High-throughput robotics : Automate parallel synthesis of derivatives for rapid SAR exploration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Reactant of Route 2
Reactant of Route 2
8-(4-fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

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